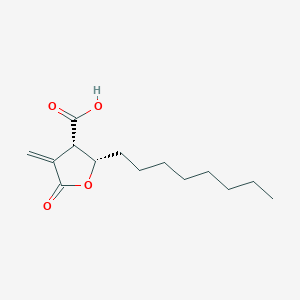
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is a synthetic compound known for its role as a fatty-acid synthase (FASN) inhibitor. This compound has garnered attention due to its potential therapeutic effects in various cancer models . It is also referred to as C75 in some scientific literature, although we will avoid using abbreviations as per your request.
Preparation Methods
The synthesis of cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a potent inhibitor of fatty-acid synthase, making it a valuable tool in cancer research. Studies have shown that it can impair mitochondrial function and induce apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid involves the inhibition of fatty-acid synthase (FASN). By binding to the catalytic domains of FASN, it disrupts the synthesis of fatty acids, which are essential for the growth and survival of cancer cells. This inhibition leads to mitochondrial dysfunction, increased reactive oxygen species, and ultimately cell death . The compound also affects the mitochondrial fatty acid synthesis pathway, further impairing mitochondrial function .
Comparison with Similar Compounds
Cis-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid is unique in its dual role as both an inhibitor of fatty-acid synthase and an activator of carnitine palmitoyltransferase-1 (CPT-1). Similar compounds include trans-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid and other FASN inhibitors like orlistat and cerulenin . this compound stands out due to its specific effects on mitochondrial function and its potential therapeutic applications in cancer and metabolic diseases .
Properties
Molecular Formula |
C14H22O4 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(2S,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12-/m0/s1 |
InChI Key |
VCWLZDVWHQVAJU-RYUDHWBXSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@H](C(=C)C(=O)O1)C(=O)O |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















